2,2',4,5,6'-Pentachlorobiphenyl
Overview
Description
2,2’,4,5,6’-Pentachlorobiphenyl: These compounds are characterized by their high chemical stability and resistance to degradation, making them persistent environmental pollutants . PCBs were widely used in industrial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Mechanism of Action
Target of Action
2,2’,4,5,6’-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that the compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Pharmacokinetics
It is known that pcbs, in general, are highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . This property significantly impacts the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl’s action include dose-dependent reduction of brain sizes and increased brain cell death . The compound has been shown to act as a developmental neurotoxicant, targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentachlorobiphenyl. This persistence can lead to bioaccumulation and cause harmful health effects . Furthermore, the compound’s enantioselective toxic effects suggest that exposure to 2,2’,4,5,6’-Pentachlorobiphenyl may confer risks associated with enantioselective enrichment of the compound in the environment .
Biochemical Analysis
Biochemical Properties
2,2’,4,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Cellular Effects
The cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl are diverse and complex. For instance, it has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to 2,2’,4,5,6’-Pentachlorobiphenyl, there was a dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of 2,2’,4,5,6’-Pentachlorobiphenyl involves interactions with various biomolecules. For example, it has been shown to inhibit the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’,4,5,6’-Pentachlorobiphenyl can vary with different dosages. For instance, in zebrafish embryos, there was a dose-dependent reduction of brain sizes with increased brain cell death when exposed to 2,2’,4,5,6’-Pentachlorobiphenyl .
Metabolic Pathways
It has been shown that PCBs can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .
Transport and Distribution
It is known that PCBs are lipophilic compounds and can cross the blood-brain barrier and enter the brain .
Subcellular Localization
It is known that PCBs are found in various tissues, including the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,4,5,6’-Pentachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of large-scale reactors and stringent control of reaction parameters to ensure the production of specific PCB congeners . the production of PCBs has been banned in many countries due to their environmental and health hazards .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,5,6’-Pentachlorobiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include zinc dust (Zn) and sodium borohydride (NaBH4) under acidic or basic conditions.
Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3) under various conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of 2,2’,4,5,6’-Pentachlorobiphenyl.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxy- or amino-substituted biphenyls.
Scientific Research Applications
Chemistry: 2,2’,4,5,6’-Pentachlorobiphenyl is used as a model compound in studies of PCB degradation and transformation. It is also used in research on the environmental fate and transport of PCBs .
Biology: In biological research, 2,2’,4,5,6’-Pentachlorobiphenyl is used to study the effects of PCBs on living organisms, including their bioaccumulation, toxicity, and impact on various biological systems .
Medicine: Research on 2,2’,4,5,6’-Pentachlorobiphenyl has provided insights into the mechanisms of PCB-induced diseases, including cancer and endocrine disruption. It is also used in studies of the effects of PCBs on human health .
Industry: Although the production of PCBs has been banned, 2,2’,4,5,6’-Pentachlorobiphenyl is still used in research to develop methods for the remediation of PCB-contaminated sites and the safe disposal of PCB-containing materials .
Comparison with Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: Another PCB congener with similar chemical properties and environmental persistence.
2,3,4,5,6-Pentachlorobiphenyl: A PCB congener with different chlorine substitution patterns, leading to variations in toxicity and environmental behavior.
2,2’,3,4,6-Pentachlorobiphenyl: A PCB congener with different chlorine substitution patterns, affecting its reactivity and biological effects.
Uniqueness: 2,2’,4,5,6’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct properties make it a valuable compound for research on PCB toxicity, environmental fate, and remediation .
Properties
IUPAC Name |
1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVXHRLMPBDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867525 | |
Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-06-9 | |
Record name | PCB 102 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68194-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5,6'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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